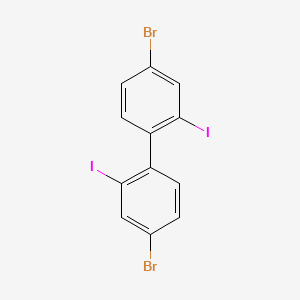

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-1-(4-bromo-2-iodophenyl)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2I2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXBIAWPJOGFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)C2=C(C=C(C=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728218 | |

| Record name | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852138-89-7 | |

| Record name | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 852138-89-7

This technical guide provides an in-depth overview of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. This document collates its known properties, outlines potential synthetic pathways, and details its applications in cross-coupling reactions, which are fundamental to the construction of complex organic molecules relevant to materials science and pharmaceutical development.

Physicochemical Properties

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is a solid organic compound with the molecular formula C₁₂H₆Br₂I₂. Its structure features a biphenyl core with bromine atoms at the 4 and 4' positions and iodine atoms at the 2 and 2' positions. This specific substitution pattern makes it a valuable precursor for creating complex molecular architectures.

| Property | Value |

| CAS Number | 852138-89-7 |

| Molecular Formula | C₁₂H₆Br₂I₂ |

| Molecular Weight | 563.8 g/mol |

| Melting Point | 91°C |

| Boiling Point | 477.6°C at 760 mmHg |

| Purity | Typically available at 95% - 97% |

| Appearance | Solid |

Synthesis Strategies

A related compound, optically active 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl, has been synthesized via a copper-catalyzed enantioselective ring-opening of an ortho,ortho'-dibromo substituted cyclic diaryliodonium with lithium iodide.[1][2] This highlights a potential advanced synthetic route for obtaining functionalized dihalobiphenyls.

The following diagram illustrates a generalized, logical workflow for the potential synthesis of the title compound.

Caption: A logical workflow for the potential synthesis of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

Applications in Cross-Coupling Reactions

The primary utility of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl lies in its role as a versatile substrate in palladium- or copper-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization, making it a powerful tool for constructing complex, unsymmetrical biaryl compounds and polymers. Such reactions are pivotal in the synthesis of pharmaceuticals, organic electronic materials, and other advanced functional materials.[3]

The following diagram illustrates the general principle of using this compound in a sequential cross-coupling reaction.

Caption: Sequential cross-coupling reactions using 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

Experimental Protocols for Cross-Coupling Reactions

The following are generalized experimental protocols for Suzuki, Stille, and Ullmann cross-coupling reactions where 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl could be utilized as a substrate. Researchers should optimize these conditions for their specific coupling partners.

4.1. Suzuki-Miyaura Coupling (Generalized Protocol)

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.

| Parameter | Condition |

| Reactants | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl (1 equiv.), Arylboronic acid (1.1-2.5 equiv. per halide) |

| Catalyst | Pd(PPh₃)₄ (2-10 mol%) or other Pd catalysts |

| Base | Aqueous Na₂CO₃ (2 M), K₂CO₃, or K₃PO₄ (2-4 equiv.) |

| Solvent | Toluene, Dioxane, or DMF, often with water |

| Temperature | 80-120 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Reaction Time | 12-48 hours |

| Work-up | Extraction with an organic solvent, washing with water and brine, drying, and purification by column chromatography. |

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature with stirring for the specified time.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

4.2. Stille Coupling (Generalized Protocol)

The Stille reaction involves the coupling of an organotin compound with an organic halide.

| Parameter | Condition |

| Reactants | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl (1 equiv.), Organostannane (1.1-2.5 equiv. per halide) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or other Pd catalysts |

| Ligand (optional) | AsPh₃, P(furyl)₃ |

| Solvent | Anhydrous and degassed Toluene, Dioxane, or THF |

| Temperature | 80-120 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Reaction Time | 12-48 hours |

| Work-up | Dilution with an organic solvent, washing with aqueous KF (to remove tin byproducts), drying, and purification. |

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl and the palladium catalyst in the anhydrous, degassed solvent.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to the desired temperature and stir for the required duration.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the reaction mixture and treat with aqueous potassium fluoride to precipitate tin byproducts.

-

Filter the mixture, extract the filtrate with an organic solvent, wash, and dry.

4.3. Ullmann Coupling (Generalized Protocol)

The Ullmann reaction is a copper-catalyzed coupling of aryl halides.

| Parameter | Condition |

| Reactants | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl (1 equiv.), Coupling partner (e.g., another aryl halide, amine, or alcohol) |

| Catalyst | Copper powder, Cu(I) salts (e.g., CuI), or copper complexes (5-20 mol%) |

| Base (if applicable) | K₂CO₃, Cs₂CO₃ (for C-N or C-O coupling) |

| Solvent | High-boiling polar solvents like DMF, NMP, or pyridine; can sometimes be run neat |

| Temperature | 150-220 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Reaction Time | 24-72 hours |

| Work-up | Cooling, addition of a quenching solution (e.g., aqueous ammonia), extraction, and purification by chromatography. |

Procedure:

-

Combine 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl, the copper catalyst, the coupling partner, and any base in a reaction vessel under an inert atmosphere.

-

Add the solvent (if any) and heat the mixture to a high temperature with vigorous stirring.

-

Monitor the reaction progress.

-

After completion, cool the reaction mixture and quench by adding a suitable solution (e.g., aqueous ammonia to complex with copper).

-

Extract the product with an organic solvent, wash, dry, and purify.[8][9][10]

Safety and Handling

Halogenated aromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is a highly functionalized building block with considerable potential in synthetic organic chemistry. Its di-halogenated and differentially substituted biphenyl core allows for selective and sequential cross-coupling reactions, providing a powerful platform for the synthesis of complex molecular structures. The generalized protocols provided herein serve as a starting point for researchers to explore the utility of this compound in the development of novel materials and pharmaceutically relevant molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. nbinno.com [nbinno.com]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl, a significant intermediate in organic synthesis. This document details its physicochemical properties, a representative synthetic protocol, and its applications in the development of complex molecular architectures.

Core Compound Properties

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is a halogenated aromatic compound with the molecular formula C₁₂H₆Br₂I₂. Its structure, featuring two phenyl rings linked by a single bond and substituted with bromine and iodine atoms at specific positions, makes it a versatile building block in synthetic chemistry.

Quantitative Physicochemical Data

The key quantitative properties of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 563.79 g/mol | [1] |

| Molecular Formula | C₁₂H₆Br₂I₂ | [1] |

| CAS Number | 852138-89-7 | [1] |

| Melting Point | 91 °C | |

| Boiling Point | 477.6 °C at 760 mmHg | |

| Flash Point | 242.6 °C | |

| Computed XLogP3-AA | 6.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl: An Experimental Protocol

The synthesis of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl can be achieved through a copper-catalyzed Ullmann coupling reaction of a suitably substituted halobenzene. The following is a representative experimental protocol based on established methods for the synthesis of similar biphenyl derivatives.

Reaction Principle: The Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules to form a biaryl. In this case, 1-bromo-4-chloro-2-iodobenzene could serve as a starting material, with the more reactive C-I bond participating in the coupling.

Materials and Reagents:

-

1-Bromo-4-chloro-2-iodobenzene

-

Copper powder, activated

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 2M

-

Dichloromethane

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with activated copper powder (2.5 equivalents) and anhydrous DMF.

-

Addition of Starting Material: 1-Bromo-4-chloro-2-iodobenzene (1 equivalent) is dissolved in a minimal amount of anhydrous DMF and added to the reaction flask via a dropping funnel.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 153 °C) under an inert atmosphere and stirred vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper residues. The filtrate is then poured into 2M hydrochloric acid, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and then dissolved in dichloromethane. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

Applications in Synthetic Chemistry

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is a valuable precursor for the synthesis of various functionalized and complex organic molecules. Its di-halogenated nature allows for selective and sequential cross-coupling reactions, making it a key intermediate in the construction of materials with interesting electronic and photophysical properties.

Synthetic Utility Workflow

The following diagram illustrates the role of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl as a central building block in the synthesis of carbazoles, dibenzosiloles, and dibenzoselenophenes.

Caption: Synthetic pathways from 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

This workflow highlights how intramolecular cyclization reactions, often catalyzed by transition metals, can be employed to construct fused heterocyclic systems from the biphenyl core. The choice of subsequent reagents and reaction conditions dictates the final product, allowing for a divergent synthetic approach to a variety of complex molecules with potential applications in materials science and medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is a polyhalogenated aromatic compound that serves as a versatile building block in organic synthesis. Its distinct substitution pattern, featuring two different halogens at specific positions on the biphenyl scaffold, allows for selective and sequential functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the known chemical and physical properties of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl, detailed experimental protocols for its potential synthesis and utilization, and a discussion of its applications in the construction of complex organic molecules relevant to materials science and drug discovery.

Core Chemical Properties

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is a solid at room temperature with the chemical formula C₁₂H₆Br₂I₂.[1] Its structure is characterized by a biphenyl core with bromine atoms at the 4 and 4' positions and iodine atoms at the 2 and 2' positions. This specific arrangement of halogens is crucial for its synthetic utility.

Physical and Chemical Data

A summary of the key physical and chemical properties of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Br₂I₂ | [1] |

| Molecular Weight | 563.8 g/mol | [1] |

| CAS Number | 852138-89-7 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 91°C | [3] |

| Boiling Point | 477.6°C at 760 mmHg | [3] |

| IUPAC Name | 4-bromo-1-(4-bromo-2-iodophenyl)-2-iodobenzene | [1] |

Synthesis and Experimental Protocols

Hypothetical Synthesis via Ullmann Coupling

This protocol is based on general procedures for the synthesis of substituted biphenyls and would require optimization for this specific target molecule.

Reaction:

2-(1-bromo-4-fluoro-2-iodobenzene) + Cu → 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

Materials:

-

1-bromo-4-fluoro-2-iodobenzene

-

Copper powder, activated

-

Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid, 2M

-

Brine solution

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add activated copper powder (2.5 equivalents).

-

Under a nitrogen atmosphere, add anhydrous DMF to the flask.

-

Add 1-bromo-4-fluoro-2-iodobenzene (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 150-160°C and stir vigorously for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the copper residues and wash the pad with dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash with 2M hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

Chemical Reactivity and Synthetic Applications

The primary utility of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl lies in its potential for selective functionalization through sequential cross-coupling reactions. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond.[6] This difference in reactivity allows for the selective reaction at the 2 and 2' positions, followed by subsequent functionalization at the 4 and 4' positions.

Sequential Cross-Coupling Reactions

This molecule is an ideal substrate for sequential Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions to introduce different substituents at the iodo- and bromo-positions.[7][8][9]

Logical Workflow for Sequential Functionalization:

References

- 1. 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | C12H6Br2I2 | CID 57892321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 852138-89-7 Cas No. | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | Apollo [store.apolloscientific.co.uk]

- 3. A new synthesis of 2,2′-disubstituted unsymmetrical biphenyls based on the intramolecular Ullmann coupling reaction utilising salicyl alcohol as a template - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic pathway for the preparation of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl, a halogenated aromatic compound with potential applications in organic electronics, materials science, and as a building block in complex organic synthesis. The recommended route involves a classical Ullmann homocoupling reaction, a robust and well-established method for the formation of biaryl compounds. This document provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and a summary of relevant quantitative data from analogous reactions reported in the literature.

Introduction

Substituted biphenyls are a critical class of organic compounds utilized in a wide range of applications, from pharmaceuticals to liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of halogen atoms in 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl offers multiple reactive sites for further functionalization via cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecular architectures. This guide proposes a straightforward and efficient synthesis of the title compound via an Ullmann coupling reaction.

Proposed Synthetic Pathway

The synthesis of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl can be efficiently achieved through the copper-mediated homocoupling of a commercially available starting material, 1,4-dibromo-2-iodobenzene. The Ullmann reaction is a classic method for the formation of symmetrical biaryls from aryl halides.[1][2] In this proposed pathway, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond is expected to favor the desired coupling at the 2 and 2' positions.

Figure 1: Proposed Ullmann homocoupling pathway for the synthesis of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

Quantitative Data from Analogous Reactions

The following table summarizes quantitative data from Ullmann homocoupling reactions of structurally similar aryl halides found in the literature. This data provides an expected range for the yield of the proposed synthesis.

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Iodonitrobenzene | Copper Powder | Neat | ~350 | 20-30 s | 80-90 | [3] |

| (S)-tert-Leucinol-o-bromoaryloxazoline | Activated Copper Powder | DMF | 95 | 8 h, then reflux for 3 days | Not specified | [3] |

| 2,4-Dichloroiodobenzene | Copper Bronze | Neat | 230 | 7 days | Not specified | [4] |

| Iodobenzene | Cu₂O nanoparticles | 2-(ethylamino)ethanol | 120 | 20 h | 87.7 (conversion) | [5] |

| 3-Iodotoluene | Activated Copper | DMF | Not specified | Not specified | 45-60 | [1] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Ullmann homocoupling of aryl halides.[1][3] Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.

4.1. Materials and Reagents

-

1,4-Dibromo-2-iodobenzene (1.0 eq.)

-

Activated Copper Powder (3.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as solvent)

-

Dichloromethane (for extraction)

-

Hexane (for chromatography)

-

Silica Gel (for column chromatography)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

4.2. Reaction Setup and Procedure

-

Activation of Copper Powder (if necessary): If the copper powder is not freshly activated, it can be activated by washing with a dilute solution of hydrochloric acid, followed by water, ethanol, and then ether, and finally drying under vacuum.

-

Reaction Mixture: In a flame-dried round-bottom flask or a sealed tube equipped with a magnetic stir bar and under an inert atmosphere, combine 1,4-dibromo-2-iodobenzene and activated copper powder.

-

Solvent Addition (Optional): If a solvent is to be used, add anhydrous DMF to the reaction mixture. The use of a high-boiling polar aprotic solvent like DMF can facilitate the reaction at a lower temperature compared to neat conditions.[3]

-

Heating: Heat the reaction mixture to a temperature between 150-250 °C. The optimal temperature will depend on whether a solvent is used and the reactivity of the substrate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reaction Time: The reaction time can vary from a few hours to several days, depending on the reaction temperature and the specific substrate.[3][4]

4.3. Work-up and Purification

-

Cooling and Filtration: Once the reaction is complete (as indicated by TLC or GC-MS), cool the reaction mixture to room temperature. If DMF was used, dilute the mixture with dichloromethane and filter through a pad of celite to remove the copper and copper salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove the DMF. If the reaction was run neat, dissolve the crude product in dichloromethane. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and dichloromethane), to afford the pure 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the experimental process.

Figure 2: A logical workflow diagram for the synthesis of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

Conclusion

The proposed synthesis of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl via an Ullmann homocoupling reaction offers a direct and efficient route to this valuable chemical intermediate. By leveraging a commercially available starting material and a well-established synthetic methodology, this approach is suitable for implementation in a research and development setting. The provided experimental protocol, based on analogous transformations, serves as a robust starting point for the successful synthesis and purification of the target compound. Further optimization of reaction conditions, such as temperature, solvent, and catalyst loading, may be necessary to achieve maximum yield and purity.

References

- 1. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]

- 4. xray.uky.edu [xray.uky.edu]

- 5. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring four halogen atoms at specific positions on the biphenyl scaffold, offers multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly in the fields of materials science and drug discovery.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4,4'-dibromo-2,2'-diiodo-1,1'-biphenyl .[1] An alternative systematic name is 4-bromo-1-(4-bromo-2-iodophenyl)-2-iodobenzene .[1]

Physicochemical Properties

The key physicochemical properties of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Br₂I₂ | [1] |

| Molecular Weight | 563.8 g/mol | |

| Melting Point | 91°C | |

| Boiling Point | 477.6°C at 760 mmHg | |

| Flash Point | 242.6°C | |

| Physical Form | Solid | |

| CAS Number | 852138-89-7 | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is not extensively documented in readily accessible literature, its structure suggests that it can be synthesized via classical cross-coupling reactions. The Ullmann coupling reaction is a common method for the formation of biaryl compounds through the copper-catalyzed coupling of aryl halides.

Hypothetical Experimental Protocol: Ullmann Coupling

This protocol is a representative example based on the principles of the Ullmann reaction for the synthesis of symmetrical biaryls.[2][3][4]

Reaction:

2-(1,4-dibromo-3-iodobenzene) + Cu → 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl + CuBr₂

Materials:

-

1,4-dibromo-2-iodobenzene (starting material)

-

Copper powder, activated

-

Dimethylformamide (DMF), anhydrous

-

Sand bath or high-temperature heating mantle

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Activation of Copper Powder: The copper powder should be activated prior to use by washing with a dilute acid solution to remove any oxide layer, followed by washing with water, ethanol, and ether, and then dried under vacuum.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the activated copper powder.

-

Addition of Reactants: Add 1,4-dibromo-2-iodobenzene to the flask, followed by anhydrous DMF.

-

Reaction Conditions: The reaction mixture is heated to a high temperature (typically 150-200°C) with vigorous stirring under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then treated with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filtered to remove the copper salts.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

Applications in Organic Synthesis

The strategic placement of bromo and iodo substituents on the biphenyl core makes 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl a valuable precursor for the synthesis of more complex molecules through selective cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, allowing for sequential and site-selective functionalization.

Logical Workflow for Application in Synthesis

The following diagram illustrates a logical workflow for the use of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl in the synthesis of a functionalized carbazole derivative, a common scaffold in materials for organic electronics.

Caption: Synthetic pathway from 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

Signaling Pathways and Drug Development

While 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is not known to be directly involved in biological signaling pathways, its derivatives have the potential to be explored as pharmacologically active agents. The biphenyl scaffold is a common feature in many drug molecules. By using this compound as a starting material, medicinal chemists can synthesize libraries of novel compounds for screening against various biological targets. For instance, substituted biphenyls have been investigated as inhibitors for enzymes such as dihydrofolate reductase in pathogens.

Conclusion

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is a valuable chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined structure with multiple, differentially reactive halogen atoms allows for the strategic construction of complex organic molecules. While detailed synthetic procedures and spectroscopic characterization data are not widely reported, its synthesis can be approached through established methodologies like the Ullmann coupling. The true value of this compound lies in its utility as a building block for creating novel materials and potential therapeutic agents, making it a compound of interest for researchers in both materials science and drug discovery.

References

A Technical Guide to the Solubility of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior and applicability in diverse scientific fields, including drug development, materials science, and synthetic chemistry. This technical guide addresses the solubility of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document, therefore, serves as a comprehensive methodological framework for researchers to systematically determine and report its solubility. It outlines detailed experimental protocols, provides a structured format for data presentation, and includes a visualization of the experimental workflow to ensure consistency and comparability of results across different laboratories.

Introduction: Qualitative Solubility Profile

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is a halogenated aromatic compound. Its molecular structure, characterized by a non-polar biphenyl backbone and multiple halogen substituents, provides insight into its expected solubility. Following the principle of "like dissolves like," polar molecules tend to dissolve in polar solvents, while non-polar molecules are more soluble in non-polar solvents.[1]

Given its predominantly non-polar nature, 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is anticipated to exhibit low solubility in polar solvents such as water and high solubility in non-polar organic solvents.[2] The presence of bromine and iodine atoms, while contributing to some polarizability, is not expected to significantly enhance its aqueous solubility. The degree of solubility in various organic solvents will depend on the specific solvent's polarity and its ability to establish favorable intermolecular interactions with the solute.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Hexane | ||||

| e.g., Acetone | ||||

| e.g., Ethanol | ||||

| e.g., Water |

Experimental Protocols for Solubility Determination

To ensure the generation of accurate and reproducible solubility data, a detailed experimental protocol based on the widely accepted shake-flask method is provided below.[3][4] This method determines the thermodynamic equilibrium solubility of a compound.

Materials and Equipment

-

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Appropriate HPLC column (e.g., C18)[5]

Shake-Flask Method Protocol

-

Preparation: Add an excess amount of solid 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately dispense a known volume of each selected solvent into the respective vials.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Allow the mixtures to agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to conduct preliminary experiments to determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After the equilibration period, let the vials stand undisturbed to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[6]

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To remove any remaining solid particles, pass the collected supernatant through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

Quantification of Solute Concentration

The concentration of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl in the diluted saturated solution can be determined using either HPLC or UV-Vis spectrophotometry.

-

Method Development: Develop a suitable HPLC method for the quantification of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl. A reversed-phase method using a C18 column is often a good starting point for biphenyl compounds.[7] The mobile phase composition and detection wavelength should be optimized.

-

Calibration Curve: Prepare a series of standard solutions of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl of known concentrations in the same solvent used for dilution. Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area for the analyte.

-

Concentration Calculation: Determine the concentration of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl in the diluted sample by interpolating its peak area on the calibration curve. Account for the dilution factor to calculate the original concentration in the saturated solution.

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl and scan its absorbance across a range of UV-visible wavelengths to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Create a calibration curve by plotting absorbance versus concentration.[8] This should yield a linear relationship as described by the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the diluted sample solution at the λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample from its absorbance.[9] Apply the dilution factor to calculate the solubility of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl in the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Spectroscopic and Synthetic Overview of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is a halogenated aromatic compound with a highly substituted biphenyl core. Its structural complexity and the presence of multiple reactive sites make it a potentially valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to materials science and pharmaceutical development. This technical guide provides a summary of the available physicochemical data and a general overview of synthetic strategies pertinent to this class of compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Br₂I₂ | PubChem[1] |

| Molecular Weight | 563.79 g/mol | PubChem[1] |

| CAS Number | 852138-89-7 | Apollo Scientific[2], PubChem[1] |

Spectroscopic Data (Predicted)

Due to the absence of experimentally obtained spectra in available literature, we present predicted spectroscopic characteristics. These predictions are based on the known effects of halogen substituents on the biphenyl scaffold and serve as a guide for researchers in the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. The six aromatic protons will likely appear as a series of multiplets in the downfield region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants would be influenced by the anisotropic effects of the iodine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbons bearing the iodine and bromine atoms will be significantly shifted, and their signals may be broadened due to quadrupolar relaxation effects of the halogen nuclei.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).

-

C=C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region).

-

C-Br and C-I stretching vibrations, which typically appear in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and two iodine atoms (¹²⁷I). The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the specific isotopic combination. Fragmentation patterns would likely involve the sequential loss of halogen atoms and cleavage of the biphenyl bond.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is not explicitly described in the surveyed chemical literature. However, general synthetic strategies for preparing highly halogenated biphenyls can be proposed based on established methodologies.

A plausible synthetic route could involve the Ullmann coupling of a suitably substituted halobenzene precursor. For instance, the coupling of 1,4-dibromo-2-iodobenzene could potentially yield the target molecule. The reaction conditions would require careful optimization of the catalyst (typically copper-based), solvent, temperature, and reaction time to achieve a reasonable yield and purity.

General Experimental Workflow for Synthesis and Characterization:

References

In-depth Technical Guide on the Crystal Structure of Halogenated Biphenyls with a Focus on the Elusive 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

A comprehensive search for the crystal structure of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl has revealed a notable absence of publicly available crystallographic data for this specific compound. Despite extensive investigation through scientific databases and literature, no detailed experimental protocols for its synthesis and single-crystal X-ray diffraction, nor the resulting structural parameters, could be located.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a detailed overview of the crystallographic analysis of closely related halogenated biphenyls. The presented data and protocols for these analogous structures can serve as a valuable reference point for predicting the potential structural characteristics of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl and for designing future experiments to elucidate its precise atomic arrangement.

General Principles of Halogenated Biphenyl Crystallography

The crystal structures of halogenated biphenyls are of significant interest due to their applications in materials science and as intermediates in organic synthesis. The nature and position of the halogen substituents profoundly influence the molecule's conformation, particularly the dihedral angle between the two phenyl rings, and its intermolecular interactions in the solid state. These interactions, which include halogen bonding and π-π stacking, dictate the crystal packing and ultimately the material's bulk properties.

Case Study: Crystal Structure of a Related Halogenated Biphenyl

While data for the target molecule is unavailable, crystallographic studies on other substituted biphenyls provide insight into the methodologies and expected structural features. For instance, the analysis of various biphenyl derivatives reveals key structural trends.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure, such as a halogenated biphenyl, generally follows a standardized workflow. The following protocol is a generalized representation based on common practices in the field.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl (CAS No: 852138-89-7), a halogenated biphenyl derivative utilized in specialized chemical synthesis. Due to conflicting safety classifications from different suppliers, this guide adopts a conservative approach, recommending adherence to the more stringent safety protocols to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is a solid organic compound with the molecular formula C₁₂H₆Br₂I₂ and a molecular weight of approximately 563.79 g/mol .[1] While comprehensive, experimentally verified data remains limited, the following table summarizes available physical and chemical properties.

| Property | Value | Source |

| CAS Number | 852138-89-7 | ChemScene[1] |

| Molecular Formula | C₁₂H₆Br₂I₂ | ChemScene[1] |

| Molecular Weight | 563.79 g/mol | ChemScene[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

| Storage Conditions | Keep in a dark place, sealed in a dry environment. | Sigma-Aldrich |

Hazard Identification and Classification

There is a notable discrepancy in the hazard classification of this compound among suppliers. A Safety Data Sheet (SDS) from TCI Chemicals classifies it as not a hazardous substance or mixture under Regulation (EC) No 1272/2008.[2] However, an SDS from ChemScene provides a more detailed and stringent classification, which should be prioritized for all laboratory work.[1]

GHS Classification (ChemScene): [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

GHS Label Elements (ChemScene): [1]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

This workflow illustrates the recommended hazard identification and risk mitigation process.

Caption: Hazard Identification and Risk Assessment Workflow.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl:

-

Eye Protection: Chemical safety goggles or a face shield.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

-

Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[1]

Handling

-

All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

First Aid Measures

The following first aid procedures are recommended in case of exposure:[1]

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

This flowchart outlines the appropriate first aid response for various exposure routes.

Caption: First Aid Response Protocol.

Stability and Reactivity

Detailed reactivity data for 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is not widely available. However, based on its structure and information for similar compounds, the following should be considered:

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide.

Spill and Disposal Procedures

Spill Response

In the event of a spill:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE as outlined in section 3.1.

-

Avoid generating dust.

-

Carefully sweep or scoop the solid material into a suitable container for disposal.[1]

-

Clean the spill area thoroughly.

Disposal

Dispose of waste material in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[1]

Conclusion

While 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is a valuable intermediate in chemical synthesis, it must be handled with care. The conflicting safety information from suppliers underscores the importance of a conservative approach to laboratory safety. By adhering to the more stringent hazard classifications and implementing the handling and emergency procedures outlined in this guide, researchers can minimize risks and ensure a safe working environment.

References

The Untapped Potential of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl in Organic Electronics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organic electronics continues to rapidly evolve, driven by the quest for novel materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Biphenyl derivatives, with their rigid and planar structure, serve as a versatile platform for the synthesis of a wide array of organic semiconductors. Among these, halogenated biphenyls are particularly valuable as synthetic intermediates due to the diverse reactivity of different carbon-halogen bonds in cross-coupling reactions. This technical guide focuses on the potential applications of a specific, yet underexplored, building block: 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl .

While direct applications of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl in organic electronic devices are not yet extensively documented in publicly available research, its unique structure, featuring both bromine and iodine substituents at specific positions, presents a compelling case for its use as a versatile precursor for the synthesis of novel organic semiconductors. The differential reactivity of the C-I and C-Br bonds offers a strategic advantage for the stepwise and selective introduction of various functional groups, enabling the construction of complex and highly tailored molecular architectures.

This document will explore the prospective synthetic pathways and potential material properties that could arise from utilizing 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl as a foundational building block in the design and synthesis of next-generation organic electronic materials.

Synthetic Utility and Potential Applications

The key to the potential of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl lies in the differential reactivity of its halogen substituents. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond in common palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. This reactivity difference allows for selective, stepwise functionalization.

Potential Synthetic Pathways

One can envision a synthetic strategy where the iodo groups are first selectively reacted, followed by the reaction of the bromo groups. This stepwise approach provides precise control over the final molecular structure.

The Strategic Utility of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl in the Synthesis of Novel Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is a tetrahalogenated aromatic compound that serves as a versatile and strategic precursor in the synthesis of a wide array of novel materials. Its unique substitution pattern, featuring two distinct types of halogen atoms at specific positions, allows for selective and sequential functionalization, opening avenues for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the properties, synthesis, and, most importantly, the application of this key building block in the development of innovative materials, including atropisomeric ligands and functionalized conjugated systems.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is presented in Table 1. This data is essential for its handling, characterization, and the design of synthetic protocols.

| Property | Value |

| CAS Number | 852138-89-7 |

| Molecular Formula | C₁₂H₆Br₂I₂ |

| Molecular Weight | 563.8 g/mol |

| Melting Point | 91 °C |

| Boiling Point | 477.6 °C at 760 mmHg |

| Appearance | Solid |

Core Synthetic Strategy: Selective Cross-Coupling Reactions

The synthetic utility of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Br bond. This reactivity difference (I > Br) is the cornerstone for the selective and stepwise functionalization of the biphenyl core.

This principle allows for a modular approach to synthesizing complex, unsymmetrical biphenyl derivatives. The more reactive iodides can be selectively coupled in a first step, leaving the bromide positions available for a subsequent, different cross-coupling reaction. This strategy is invaluable for creating precisely substituted molecular scaffolds.

Application in the Synthesis of Atropisomeric Ligands

Atropisomers, stereoisomers arising from hindered rotation about a single bond, are of significant interest in asymmetric catalysis and materials science. The ortho-substitution on the biphenyl core of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl can be exploited to generate sterically hindered structures that exhibit axial chirality.

While direct experimental data for the target molecule is limited in publicly available literature, a closely related regioisomer, 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl, has been successfully employed as a precursor for functionalized atropisomers.[1][2] The synthetic strategies demonstrated for this analog are directly applicable to 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

Experimental Protocol: Proposed Synthesis of a Chiral Biphenyl via Selective Metalation and Carboxylation (Adapted from related compounds)

This protocol describes a plausible two-step process to introduce carboxyl groups at the ortho-positions, a common step in the synthesis of chiral ligands.

Step 1: Selective Iodide-Lithium Exchange and Carboxylation

-

To a solution of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl (1.0 eq.) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (2.2 eq.) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Bubble dry carbon dioxide gas through the solution for 2 hours, maintaining the temperature at -78 °C.

-

Allow the reaction to warm to room temperature and quench with 1 M HCl.

-

Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sulfate, and purify by column chromatography to yield 4,4'-dibromo-1,1'-biphenyl-2,2'-dicarboxylic acid.

Step 2: Functionalization of the Bromide Positions (e.g., Suzuki Coupling)

-

To a mixture of the product from Step 1 (1.0 eq.), an arylboronic acid (2.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system like toluene/ethanol/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, perform an aqueous workup, and extract the product.

-

Purify the final product by recrystallization or column chromatography.

The following diagram illustrates the logical workflow for the sequential functionalization of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl, highlighting the selective reaction at the iodo- and bromo-positions.

Synthesis of Novel Conjugated Materials

The rigid biphenyl core and the multiple reactive sites of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl make it an excellent candidate as a monomer for the synthesis of novel conjugated polymers. Through sequential and selective polymerization reactions, such as Suzuki and Sonogashira polycondensation, polymers with well-defined structures and potentially interesting optoelectronic properties can be prepared.

For instance, a selective Sonogashira polymerization at the iodo-positions with a diethynyl comonomer would yield a polymer with pendant bromo groups. These bromo groups could then be post-functionalized to tune the polymer's properties or to create cross-linked networks.

Proposed Experimental Workflow for Polymer Synthesis

The diagram below outlines a conceptual workflow for the synthesis of a functionalized conjugated polymer using 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl as a key monomer.

Conclusion

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl represents a strategically important building block for the synthesis of advanced materials. The key to its utility is the predictable and selective reactivity of its different halogen substituents in palladium-catalyzed cross-coupling reactions. This allows for a modular and controlled approach to the construction of complex organic molecules, including atropisomeric ligands and functionalized conjugated polymers. While direct, published applications of this specific molecule are emerging, the well-established chemistry of related polyhalogenated biphenyls provides a strong foundation and clear pathways for its use in creating novel materials with tailored properties for a range of applications in research, materials science, and drug development.

References

An In-depth Technical Guide to 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl, a halogenated aromatic compound with significant potential in organic synthesis, materials science, and pharmaceutical development. This document details the compound's physicochemical properties, outlines a detailed experimental protocol for its synthesis via a plausible synthetic route, and includes visualizations of the synthetic pathway and experimental workflow. While the specific historical discovery of this compound is not well-documented in readily available literature, this guide consolidates the current scientific and technical information available.

Discovery and History

The precise historical account of the first discovery and synthesis of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is not extensively documented in prominent scientific literature. It is likely that this compound was first synthesized as part of broader investigations into halogenated biphenyls or as an intermediate in the synthesis of more complex molecules. Halogenated biphenyls, as a class of compounds, have been of interest for over a century due to their diverse applications, ranging from dielectrics to bioactive molecules. The development of synthetic methodologies such as the Ullmann coupling and the Sandmeyer reaction has enabled the targeted synthesis of a wide array of substituted biphenyls, including 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

Physicochemical Properties

The properties of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl are summarized in the table below. These data are compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₁₂H₆Br₂I₂ |

| Molecular Weight | 563.79 g/mol |

| Appearance | Solid |

| Melting Point | 91 - 97 °C |

| Boiling Point | 477.6 °C at 760 mmHg |

| CAS Number | 852138-89-7 |

Experimental Protocols: Synthesis of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

A plausible and effective method for the synthesis of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl is the Sandmeyer reaction, starting from the commercially available 4,4'-Dibromo-[1,1'-biphenyl]-2,2'-diamine. This method involves the diazotization of the amino groups followed by substitution with iodine.

Disclaimer: The following is a representative experimental protocol based on established methodologies for the Sandmeyer reaction. Researchers should conduct their own risk assessment and optimization studies.

Materials and Reagents

-

4,4'-Dibromo-[1,1'-biphenyl]-2,2'-diamine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, filtration apparatus)

Reaction Procedure

Step 1: Diazotization of 4,4'-Dibromo-[1,1'-biphenyl]-2,2'-diamine

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add a solution of 4,4'-Dibromo-[1,1'-biphenyl]-2,2'-diamine in concentrated sulfuric acid and water. The dissolution is typically performed at a low temperature to control the exothermic reaction.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred mixture. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.

Step 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. A dark precipitate of the iodo-compound is expected to form.

-

Allow the reaction mixture to warm to room temperature and then gently heat it to approximately 50-60 °C for about one hour to ensure complete decomposition of the diazonium salt and formation of the desired product. The evolution of nitrogen gas will be observed.

Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Collect the crude solid product by vacuum filtration and wash it with cold water.

-

To remove any unreacted iodine, wash the crude product with an aqueous solution of sodium thiosulfate until the filtrate is colorless.

-

Further wash the product with deionized water and dry it under vacuum.

-

For purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) or purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and dichloromethane).

-

Characterize the final product by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Visualizations

Synthetic Pathway

Caption: Proposed synthesis of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

Experimental Workflow

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl, a polyhalogenated biaryl substrate with significant potential in the synthesis of complex organic materials and pharmaceutical intermediates. The presence of two different halogens (iodine and bromine) at distinct positions on the biphenyl core allows for selective and sequential functionalization, making it a versatile building block. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, suggesting that the iodo groups at the 2 and 2' positions will react preferentially over the bromo groups at the 4 and 4' positions.[3] This differential reactivity can be exploited to achieve selective mono- or diarylation at the ortho-positions, followed by subsequent coupling at the para-positions to construct elaborate molecular architectures, such as tetraphenylenes.[4]

Reaction Principle and Selectivity

The Suzuki coupling of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl with an organoboronic acid or ester proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. Due to the higher reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step, the reaction can be tuned to selectively form mono- or di-substituted products at the 2 and 2' positions by controlling the stoichiometry of the boronic acid derivative.

Diagram of the Selective Suzuki Coupling Pathway

Caption: Selective Suzuki coupling of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

Experimental Protocol

This protocol provides a general procedure for the selective Suzuki coupling at the iodo-positions of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates and desired outcomes.

Materials:

-

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl (1.0 equiv), the arylboronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand (0.02-0.10 equiv).

-

Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired arylated biphenyl derivative.

General Experimental Workflow

Caption: General workflow for the Suzuki coupling experiment.

Data Presentation: Reaction Conditions

The choice of reaction parameters is crucial for achieving high yields and selectivity. The following tables summarize typical conditions for the Suzuki coupling of polyhalogenated aryl compounds, which can be adapted for 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl.

Table 1: Recommended Catalysts and Ligands

| Catalyst | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | None | 2-5 | A standard, versatile catalyst for many Suzuki couplings.[5] |

| Pd(OAc)₂ | P(Cy)₃ | 0.25-2 | Effective for tetra-substituted pyrazines, suggesting utility for polyhalogenated systems.[6] |

| Pd₂(dba)₃ | SPhos | 1-3 | Buchwald-Hartwig type ligand, often good for sterically hindered or less reactive substrates. |

| Pd(dppf)Cl₂ | None | 2-5 | Known to be an effective catalyst for the synthesis of polychlorinated biphenyls.[7] |

Table 2: Common Bases and Solvents

| Base | Equivalents | Solvent System | Temperature (°C) | Notes |

| K₂CO₃ | 2.0 | Toluene/H₂O | 90-110 | A common and effective base for many Suzuki couplings. |

| K₃PO₄ | 2.0-3.0 | 1,4-Dioxane/H₂O | 80-100 | Often used for more challenging couplings and can be effective at lower temperatures.[5] |

| Cs₂CO₃ | 2.0 | DMF | 100-120 | A stronger base, sometimes required for less reactive bromides. |

| Na₂CO₃ | 2.0 | DME/H₂O | 80-90 | A standard aqueous base system. |

Concluding Remarks

The Suzuki coupling of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl offers a strategic approach to the synthesis of complex, functionalized biaryl compounds. By leveraging the differential reactivity of the iodo and bromo substituents, researchers can achieve selective and sequential C-C bond formations. The protocols and data presented herein provide a solid foundation for developing efficient and optimized synthetic routes for novel molecules in drug discovery and materials science. Careful screening of catalysts, ligands, bases, and solvents is recommended to achieve the desired outcome for specific applications.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stille Coupling of 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[1] A key advantage of the Stille coupling is its tolerance for a wide array of functional groups, making it particularly suitable for the synthesis of complex molecules in drug discovery and materials science.[2]

The substrate 4,4'-dibromo-2,2'-diiodo-1,1'-biphenyl is a valuable building block for the synthesis of highly functionalized biaryl compounds. The presence of two different types of halogen atoms (iodine and bromine) on the biphenyl scaffold allows for regioselective functionalization. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in the oxidative addition step of the palladium-catalyzed cycle.[1] This difference in reactivity enables selective Stille coupling at the ortho-iodo positions while leaving the para-bromo positions available for subsequent transformations.

This document provides detailed application notes and experimental protocols for the selective mono- and potential di-Stille coupling of 4,4'-dibromo-2,2'-diiodo-1,1'-biphenyl with various organostannanes.

Principle of Regioselective Stille Coupling

The chemoselectivity of the Stille coupling on 4,4'-dibromo-2,2'-diiodo-1,1'-biphenyl is governed by the relative bond dissociation energies of the C-I and C-Br bonds. The weaker C-I bond undergoes preferential oxidative addition to the Pd(0) catalyst at lower temperatures, enabling the selective formation of a new carbon-carbon bond at the 2 and 2' positions. By carefully controlling the reaction conditions, particularly the temperature, catalyst, and ligand, a high degree of selectivity for mono- or di-arylation at the iodo-positions can be achieved. At higher temperatures, the C-Br bond can also participate in the coupling reaction, potentially leading to tetra-substituted biphenyl derivatives.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific organostannane used and the desired product. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Selective Mono-Stille Coupling at the C-I Position

This protocol is designed for the selective reaction at one of the C-I bonds.

Materials:

-

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

-

Organostannane (e.g., (Tributylstannyl)benzene, (Tributylstannyl)thiophene, etc.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if using a ligand-free precursor like Pd₂(dba)₃, e.g., P(o-tol)₃, AsPh₃)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

-

Anhydrous LiCl (optional, can accelerate transmetalation)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4,4'-dibromo-2,2'-diiodo-1,1'-biphenyl (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If using a catalyst precursor like Pd₂(dba)₃, add the appropriate ligand (e.g., P(o-tol)₃, 4-10 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture for 10-15 minutes to ensure dissolution.

-